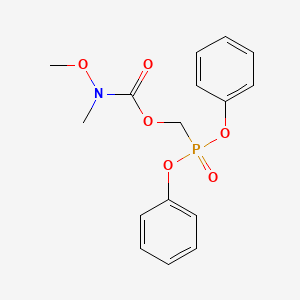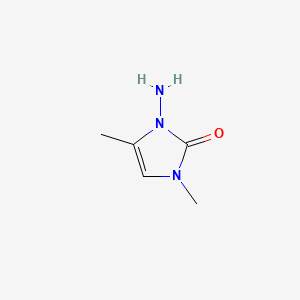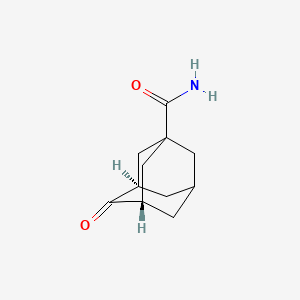
(3R,5S)-4-oxoadamantane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxoadamantane-1-carboxamide is a chemical compound with the molecular formula C11H15NO2. It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure. The compound is known for its unique structural properties, which make it a valuable building block in various chemical syntheses and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxoadamantane-1-carboxamide typically involves the functionalization of adamantane derivatives. One common method is the oxidation of adamantane to form 4-oxoadamantane, followed by the introduction of a carboxamide group. This can be achieved through various chemical reactions, including:
Oxidation: Adamantane is oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form 4-oxoadamantane.
Industrial Production Methods
Industrial production of 4-oxoadamantane-1-carboxamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-Oxoadamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alcohols in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Higher oxidation state derivatives of adamantane.
Reduction: Alcohol derivatives of 4-oxoadamantane-1-carboxamide.
Substitution: Various substituted amides and esters.
Applications De Recherche Scientifique
4-Oxoadamantane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a molecular probe in biological studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of advanced materials and nanotechnology
Mécanisme D'action
The mechanism of action of 4-oxoadamantane-1-carboxamide involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Oxoadamantane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
Adamantane derivatives: Various functionalized adamantane compounds with different substituents.
Uniqueness
4-Oxoadamantane-1-carboxamide stands out due to its unique combination of stability, rigidity, and functional group versatility. This makes it a valuable compound for diverse applications in chemistry, biology, medicine, and industry .
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
(3R,5S)-4-oxoadamantane-1-carboxamide |
InChI |
InChI=1S/C11H15NO2/c12-10(14)11-3-6-1-7(4-11)9(13)8(2-6)5-11/h6-8H,1-5H2,(H2,12,14)/t6?,7-,8+,11? |
Clé InChI |
WBKQGUVLWVPHQU-ZGNHZNFISA-N |
SMILES isomérique |
C1[C@@H]2CC3(C[C@@H](C2=O)CC1C3)C(=O)N |
SMILES canonique |
C1C2CC3CC(C2)(CC1C3=O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




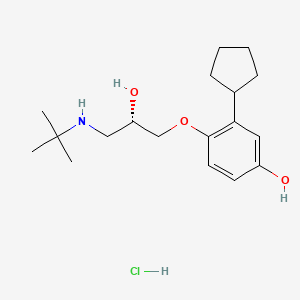
![(1S,2S,10S,13R,14S,17S,18S)-2,17,18-trimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol](/img/structure/B13836095.png)
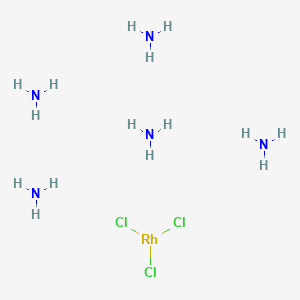

![4(3H)-Quinazolinone, 2-butyl-6,7,8-trimethoxy-3-[[2-(1H-tetrazol-5-YL)[1,1-biphenyl]-4-YL]methyl]-](/img/structure/B13836112.png)




